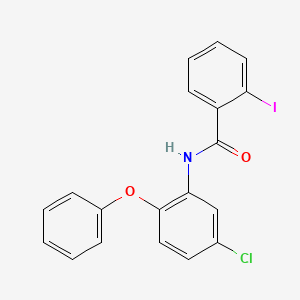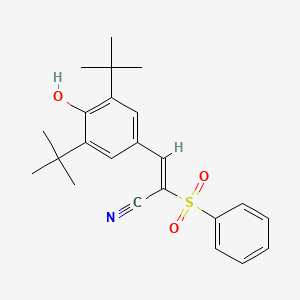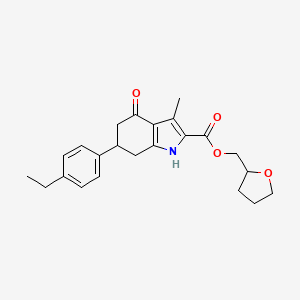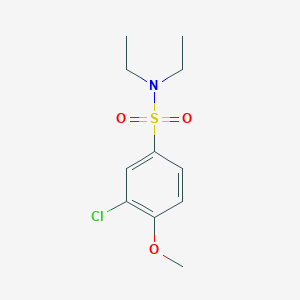
N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of enzymes such as histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β), which play a crucial role in cancer and neurological disorders. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and prevent neuronal cell death. It also modulates the expression of genes involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide in lab experiments include its high potency, selectivity, and specificity towards its molecular targets. It is also relatively easy to synthesize and has good stability. However, its limitations include its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide. One direction is to explore its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disorders. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Additionally, the development of novel analogs of N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide with improved pharmacokinetic properties and selectivity is also a promising direction for future research.
Conclusion:
In conclusion, N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide is a chemical compound with significant potential for therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity. It has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound and its analogs is expected to yield important insights into the treatment of various diseases.
Applications De Recherche Scientifique
N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by targeting specific molecular pathways. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In neurological research, it has been found to have neuroprotective effects by preventing neuronal cell death.
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClINO2/c20-13-10-11-18(24-14-6-2-1-3-7-14)17(12-13)22-19(23)15-8-4-5-9-16(15)21/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQOYCMJLLLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4693203.png)
![ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate](/img/structure/B4693206.png)


![isopropyl 2-{[2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4693224.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4693229.png)
![2-methoxyphenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B4693233.png)
![5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4693235.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4693246.png)